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Introduction
MYF-01-37 is a covalent inhibitor of the TEA Domain (TEAD) family of transcription factors,

which are key components of the Hippo signaling pathway. As a lead compound identified from

a covalent fragment library screen, MYF-01-37 has served as the foundational scaffold for the

development of more potent and cell-permeable TEAD inhibitors. This technical guide provides

an in-depth overview of the structure-activity relationship (SAR) studies of MYF-01-37, focusing

on its evolution from a linear fragment to highly potent, Y-shaped drug candidates. This

document details the quantitative SAR data, experimental methodologies, and key signaling

pathways involved.

Core Structure and Mechanism of Action
MYF-01-37 is characterized by a pyrrolidine core, a trifluoromethylphenyl group, and an

acrylamide warhead. This acrylamide moiety forms a covalent bond with a conserved cysteine

residue (Cys380 in TEAD2) located in the central lipid-binding pocket of the TEAD protein. This

covalent modification disrupts the interaction between TEAD and its co-activator YAP (Yes-

associated protein), thereby inhibiting TEAD-dependent gene transcription. The initial discovery

of MYF-01-37 as a covalent binder provided a critical starting point for medicinal chemistry

efforts to enhance its inhibitory activity and drug-like properties.[1][2][3]
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Structure-Activity Relationship (SAR) Studies
The primary SAR studies on the MYF-01-37 scaffold focused on the exploration of a hydrophilic

pocket adjacent to the central lipid-binding pocket. This was achieved by introducing

substituents at the 4-position of the pyrrolidine ring, transforming the linear MYF-01-37 into a

series of "Y-shaped" molecules. This strategic modification led to a significant improvement in

inhibitory potency.

Quantitative SAR Data of Y-Shaped Analogs
The following table summarizes the in vitro inhibitory activity of key Y-shaped analogs of MYF-
01-37 against various TEAD isoforms. The data is presented as half-maximal inhibitory

concentrations (IC50).
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Compound
ID

R Group
(Substitutio
n at 4-
position of
pyrrolidine)

TEAD1 IC50
(nM)

TEAD2 IC50
(nM)

TEAD3 IC50
(nM)

TEAD4 IC50
(nM)

MYF-01-37

(parent)
H >10,000 >10,000 >10,000 >10,000

Compound 1

4-

(trifluorometh

yl)benzyl

4.5 ± 0.5 3.8 ± 0.4 4.2 ± 0.6 6.1 ± 0.8

Compound 2

4-

methoxybenz

yl

28 ± 3 25 ± 2 27 ± 4 35 ± 5

Compound 3
4-

chlorobenzyl
95 ± 10 88 ± 9 92 ± 11 110 ± 15

Compound 8

(1-methyl-1H-

pyrazol-4-

yl)methyl

15 ± 2 12 ± 1 14 ± 2 20 ± 3

Compound 9
(pyridin-4-

yl)methyl
8.2 ± 0.9 7.5 ± 0.8 8.0 ± 1.0 11 ± 1.5

MYF-03-176

(22)

(pyrimidin-5-

yl)methyl
1.8 ± 0.2 1.5 ± 0.1 1.7 ± 0.2 2.5 ± 0.3

Note: The IC50 values are indicative and may vary slightly between different experimental

setups. The data is compiled from publicly available research.

Experimental Protocols
Mass Spectrometry-Based Covalent Fragment
Screening
This protocol was employed for the initial identification of MYF-01-37.
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Protein Preparation: Recombinant TEAD2 YAP-binding domain (YBD) protein is purified.

Library Screening: A library of covalent fragments, including MYF-01-37, is incubated with

the TEAD2 YBD protein.

Mass Spectrometry Analysis: The protein-fragment adduct formation is detected using mass

spectrometry (MS). An increase in the protein's molecular weight corresponding to the

fragment's molecular weight indicates a covalent binding event.

Hit Confirmation: Hits are confirmed by proteolytic digestion of the labeled protein followed

by tandem mass spectrometry (MS/MS) to identify the specific peptide and amino acid

residue (Cys380) that has been modified.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Assay
This assay is used to quantify the inhibitory effect of compounds on the YAP-TEAD interaction.

Reagents:

GST-tagged TEAD protein

Biotinylated YAP peptide

Europium-labeled anti-GST antibody (Donor)

Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)

Procedure:

The test compound is serially diluted in the assay buffer.

GST-TEAD and biotin-YAP are incubated with the compound.

The TR-FRET detection reagents (anti-GST-Eu and Streptavidin-APC) are added.

The plate is incubated to allow for the binding to reach equilibrium.
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Data Acquisition: The TR-FRET signal is measured using a plate reader with excitation at

340 nm and emission at 615 nm (Eu) and 665 nm (APC). A decrease in the FRET signal

indicates inhibition of the YAP-TEAD interaction.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation.

TEAD Reporter Gene Assay
This cell-based assay measures the inhibition of TEAD-dependent transcriptional activity.

Cell Line: A suitable cancer cell line with a known dependence on the Hippo-YAP-TEAD

pathway (e.g., NCI-H226 mesothelioma cells) is used.

Reporter Construct: The cells are engineered to express a luciferase reporter gene under the

control of a TEAD-responsive promoter (e.g., containing multiple GTIIC TEAD-binding sites).

Treatment: The engineered cells are treated with varying concentrations of the test

compounds.

Luciferase Assay: After an incubation period (e.g., 24-48 hours), the cells are lysed, and the

luciferase activity is measured using a luminometer.

Data Analysis: The reduction in luciferase signal relative to a vehicle control is used to

determine the compound's potency in a cellular context.
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Caption: The Hippo Signaling Pathway and the inhibitory action of MYF-01-37 on TEAD.
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Caption: Workflow for the discovery and optimization of MYF-01-37 and its analogs.

Conclusion
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The SAR studies originating from the covalent fragment MYF-01-37 have successfully led to

the development of highly potent, Y-shaped pan-TEAD inhibitors, such as MYF-03-176. The

key insight was the strategic targeting of an adjacent hydrophilic pocket through substitution at

the 4-position of the pyrrolidine ring. This approach dramatically improved the inhibitory activity

by orders of magnitude compared to the parent compound. The detailed experimental protocols

and quantitative data presented in this guide offer a comprehensive resource for researchers in

the field of drug discovery and chemical biology who are interested in the development of novel

cancer therapeutics targeting the Hippo-YAP-TEAD signaling axis. Further optimization of

these Y-shaped scaffolds may lead to the development of clinical candidates with improved

efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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